5-(tert-Butoxy)pentanoic acid

PROTAC optimization linker length SAR ternary complex formation

5-(tert-Butoxy)pentanoic acid (CAS 1039852-53-3; molecular formula C9H18O3; molecular weight 174.2) is an alkyl/ether class PROTAC linker and bifunctional building block featuring a free carboxylic acid at one terminus and a tert-butyl ether-protected alcohol at the opposite terminus. The compound serves as a precursor for generating 5-hydroxypentanoic acid linkers following acidic deprotection, enabling sequential orthogonal coupling strategies in PROTAC (proteolysis-targeting chimera) synthesis.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
Cat. No. B12314338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butoxy)pentanoic acid
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCCCC(=O)O
InChIInChI=1S/C9H18O3/c1-9(2,3)12-7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
InChIKeyFJFBUAWJICHNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butoxy)pentanoic Acid: Technical Baseline and Procurement Classification for PROTAC Linker Selection


5-(tert-Butoxy)pentanoic acid (CAS 1039852-53-3; molecular formula C9H18O3; molecular weight 174.2) is an alkyl/ether class PROTAC linker and bifunctional building block featuring a free carboxylic acid at one terminus and a tert-butyl ether-protected alcohol at the opposite terminus . The compound serves as a precursor for generating 5-hydroxypentanoic acid linkers following acidic deprotection, enabling sequential orthogonal coupling strategies in PROTAC (proteolysis-targeting chimera) synthesis . Commercial sources supply this compound at ≥95% purity with batch-specific analytical certificates (NMR, HPLC) .

Why 5-(tert-Butoxy)pentanoic Acid Cannot Be Casually Substituted by Other Alkyl PROTAC Linkers


In PROTAC design, linker length, composition, and flexibility are not interchangeable parameters—they directly govern ternary complex formation geometry, ubiquitination efficiency, and ultimate degradation potency [1]. Linkers that differ by even 2-3 carbon atoms can shift DC50 values by an order of magnitude or alter permeability profiles sufficiently to determine whether a degrader achieves cellular activity [2]. The C5 alkyl scaffold of 5-(tert-butoxy)pentanoic acid provides a five-carbon spacing with a predicted logP of approximately 1.35 and topological polar surface area (TPSA) of 63.6 Ų . Substituting a C4 linker alters spatial separation; substituting a C8 linker shifts lipophilicity (C8 logP ~2.5-3.0) and introduces differential susceptibility to P-glycoprotein-mediated efflux [3]. Each incremental change in linker architecture produces non-linear effects on degradation efficiency that cannot be predicted by simple extrapolation, necessitating linker-specific procurement and testing.

Quantitative Differentiation Evidence: 5-(tert-Butoxy)pentanoic Acid Versus Comparator Linkers


C5 Alkyl Linkers Provide Superior Ternary Complex Stability and DC50 Potency Versus C3 and C8 Analogs

In systematic linker-length optimization studies of pomalidomide-based PROTACs, the C5 alkyl linker (five-carbon chain) consistently outperformed both shorter C3 and longer C8 congeners in degradation efficiency. In a comparative evaluation, the C5 linker produced the highest sustained degradation signal, corresponding to a DC50 of 3.0 μM against Bcl-2 and 0.7 μM against Mcl-1, whereas the C3 linker (three-carbon chain) showed reduced potency attributed to suboptimal spatial separation preventing productive ternary complex geometry [1]. The C8 linker exhibited rapid signal dissipation attributable to P-glycoprotein-mediated efflux rather than metabolic clearance [2]. This C5-specific advantage establishes that the five-carbon alkyl scaffold—precisely the length embedded in 5-(tert-butoxy)pentanoic acid—represents the empirical optimum for maximizing degradation efficiency while maintaining acceptable cellular retention in this PROTAC architecture.

PROTAC optimization linker length SAR ternary complex formation degradation potency

Boc-NH-C4-acid: Documented Multi-Protein Degradation Efficacy in PRC2 Complex Targeting

5-(tert-Butoxy)pentanoic acid is the direct structural analog of Boc-NH-C4-acid (CAS 27219-07-4), which differs by replacement of the terminal tert-butyl ether oxygen with a Boc-protected amine (tert-butoxycarbonyl-amino). Boc-NH-C4-acid has been validated in the synthesis of PROTAC1, a degrader that simultaneously induces degradation of all three core PRC2 complex proteins: EED, EZH2, and SUZ12 [1]. This triple-degradation profile is documented in peer-reviewed literature and cited across multiple commercial technical datasheets . The alkyl/ether scaffold common to both compounds provides the identical five-carbon spatial separation between the E3 ligase ligand and target protein warhead, establishing that linkers derived from this C5 backbone produce the precise ternary complex geometry required for productive ubiquitination of PRC2 components.

PRC2 complex epigenetic protein degradation EED/EZH2/SUZ12 PROTAC1

Tert-Butyl Ether Protection Enables Orthogonal Deprotection Without Compromising Carboxylic Acid Coupling

5-(tert-Butoxy)pentanoic acid employs a tert-butyl ether protecting group for the terminal alcohol, which confers orthogonal chemical reactivity distinct from ester-based protecting groups (e.g., tert-butyl esters, Boc-carbamates). The tert-butyl ether remains stable under basic coupling conditions (amide bond formation, esterification) and standard peptide synthesis protocols, enabling the free carboxylic acid to react without self-reaction at the protected terminus . Subsequent acidic deprotection (TFA or HCl/dioxane) selectively cleaves the tert-butyl ether to reveal a free hydroxyl group for secondary conjugation, without affecting amide bonds . In contrast, compounds bearing tert-butyl esters (e.g., 5-(tert-butoxy)-5-oxopentanoic acid, CAS 63128-51-8) or Boc-protected amines (e.g., Boc-NH-C4-acid) release carboxylic acids or amines upon deprotection rather than alcohols . This orthogonal protection profile enables synthetic sequences that cannot be executed with tert-butyl esters or Boc-protected analogs.

orthogonal protection strategy acid-labile protecting group sequential conjugation Fmoc/tBu chemistry

Predicted LogP of 1.35 and TPSA of 63.6 Ų Position C5 Alkyl Linker in Favorable Permeability-Solubility Balance Zone

The C5 alkyl scaffold of 5-(tert-butoxy)pentanoic acid yields predicted physicochemical parameters that fall within empirically favorable ranges for PROTAC permeability and solubility. Consensus logP is calculated at 1.35 and topological polar surface area (TPSA) at 63.6 Ų . These values position the C5 linker in a balanced zone: logP of 1.35 provides sufficient lipophilicity for passive membrane permeation while remaining below the threshold (~5) associated with poor aqueous solubility and promiscuous off-target binding [1]. Shorter C3 linkers produce lower logP (insufficient membrane permeability), while longer C8 linkers shift logP to ~2.5-3.0 with associated P-glycoprotein efflux susceptibility and aqueous solubility reduction [2]. The TPSA of 63.6 Ų also remains below the commonly cited cutoff of 140 Ų for favorable oral bioavailability prediction, consistent with acceptable cell permeability characteristics for this linker class.

physicochemical properties logP optimization permeability PROTAC drug-likeness

Optimal Application Scenarios for 5-(tert-Butoxy)pentanoic Acid Based on Quantitative Differentiation Evidence


PROTAC Optimization Requiring Validated Five-Carbon Spacer Length for Maximal Degradation Efficiency

Use 5-(tert-butoxy)pentanoic acid when linker length optimization studies are planned or when prior SAR data indicates that a five-carbon alkyl spacer provides optimal ternary complex geometry. This compound supplies the C5 scaffold that empirically produced superior sustained degradation signal and DC50 values (3.0 μM against Bcl-2; 0.7 μM against Mcl-1) compared to C3 and C8 alternatives in pomalidomide-based PROTAC systems [1]. Avoid substitution with shorter C3 or C4 linkers, which introduce spatial constraints that reduce productive ternary complex formation, or longer C8 linkers, which introduce P-glycoprotein efflux susceptibility [2].

Epigenetic Protein Degradation Targeting PRC2 Complex Components (EED/EZH2/SUZ12)

Procure 5-(tert-butoxy)pentanoic acid for constructing PROTACs targeting the PRC2 complex based on the validated performance of its structural analog Boc-NH-C4-acid in PROTAC1 [1]. The identical C5 alkyl/ether scaffold enables simultaneous degradation of EED, EZH2, and SUZ12 when incorporated into properly designed PROTAC architectures [2]. This linker backbone provides the precise spatial separation required for productive ubiquitination of all three PRC2 core components.

Synthetic Sequences Requiring Orthogonal Hydroxyl Functionalization After Acidic Deprotection

Select 5-(tert-butoxy)pentanoic acid when the synthetic route requires a terminal hydroxyl group after deprotection rather than a carboxylic acid or amine. The tert-butyl ether protecting group remains stable under basic amide coupling conditions, allowing the free carboxylic acid to react first [1]. Subsequent acidic deprotection (TFA or HCl/dioxane) releases a free hydroxyl for secondary conjugation via esterification, etherification, or tosylation/mesylation activation [2]. This orthogonal sequence cannot be replicated using tert-butyl ester analogs (which release carboxylic acids) or Boc-amino analogs (which release amines) .

PROTAC Development Requiring Balanced Permeability-Solubility Profile in Cellular Assays

Utilize 5-(tert-butoxy)pentanoic acid for PROTAC constructs where balanced physicochemical properties are critical for cellular activity. The C5 alkyl scaffold provides a consensus logP of 1.35 and TPSA of 63.6 Ų, positioning the linker in a favorable range for passive membrane permeability while maintaining adequate aqueous solubility [1]. This balance is particularly valuable when working with target proteins requiring sustained intracellular PROTAC concentrations for productive degradation, avoiding the efflux liability associated with C8 and longer alkyl linkers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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